4H-Pyrrolo[3,4-d]pyrimidine
CAS No.: 14458-74-3
Cat. No.: VC0081521
Molecular Formula: C6H5N3
Molecular Weight: 119.127
* For research use only. Not for human or veterinary use.
![4H-Pyrrolo[3,4-d]pyrimidine - 14458-74-3](/images/no_structure.jpg)
Specification
CAS No. | 14458-74-3 |
---|---|
Molecular Formula | C6H5N3 |
Molecular Weight | 119.127 |
IUPAC Name | 4H-pyrrolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1,3-4H,2H2 |
Standard InChI Key | QLTMUMMXCHIBGM-UHFFFAOYSA-N |
SMILES | C1C2=CN=CC2=NC=N1 |
Introduction
Chemical Structure and Basic Properties
4H-Pyrrolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound consisting of a pyrrole ring fused with a pyrimidine ring. The "4H" designation indicates that a hydrogen atom is attached to the nitrogen at position 4 of the ring system. This particular fusion creates a versatile scaffold that serves as the foundation for numerous bioactive compounds.
The basic structural characteristics include:
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A fused bicyclic system
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Pyrrole ring fused at positions 3,4 with a pyrimidine ring
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Multiple nitrogen atoms that can participate in hydrogen bonding
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A versatile scaffold allowing various substitution patterns
The parent compound has the molecular formula C₆H₅N₃, featuring three nitrogen atoms in its structure. This nitrogen-rich heterocycle provides multiple sites for hydrogen bonding and potential interactions with biological targets, explaining its significance in medicinal chemistry.
Relationship with Similar Heterocyclic Compounds
The pyrrolo[3,4-d]pyrimidine scaffold bears structural similarities to several other important heterocyclic systems that have been extensively studied for their medicinal properties.
Comparison with Pyrazolo[3,4-d]pyrimidines
While pyrrolo[3,4-d]pyrimidine contains a pyrrole ring fused to pyrimidine, the pyrazolo[3,4-d]pyrimidine contains a pyrazole ring instead. This structural difference significantly impacts the biological profile of these compounds. Pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological activities including antiviral, anti-inflammatory, antimicrobial, and antioxidant properties . The literature has documented significant attention to pyrazolo[3,4-d]pyrimidines due to their chemical similarity to purines and versatile pharmacological potential .
Comparison with Pyrido[3,4-d]pyrimidines
Pyrido[3,4-d]pyrimidines represent another closely related class of compounds where a pyridine ring is fused to the pyrimidine system. These compounds have shown promise as inhibitors of various kinases, including Monopolar Spindle 1 (MPS1), with applications in cancer treatment . The pyrido[3,4-d]pyrimidine scaffold has demonstrated improved potency compared to other heterocyclic systems in certain biological assays .
Derivatives and Structural Modifications
Notable Derivatives
One significant derivative documented in the literature is 5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (PubChem CID: 5282551). This compound has the molecular formula C₂₅H₂₉N₃O₃S and a molecular weight of 451.6 g/mol .
Common Substitution Patterns
Pyrrolo[3,4-d]pyrimidine derivatives often feature modifications at specific positions:
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N-substitutions with alkyl or aryl groups
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Functionalization at C-2 and C-4 positions with carbonyl groups
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Introduction of thio or amino substituents at various positions
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Incorporation of hydroxyl-bearing side chains
Structure-Activity Relationships
Based on studies of related compounds, certain structural features appear to enhance biological activity:
Position | Substituent | Potential Effect on Activity |
---|---|---|
N-1 | Alkyl groups (e.g., methyl, isobutyl) | Improved lipophilicity and cell penetration |
C-2, C-4 | Carbonyl groups | Enhanced hydrogen bonding with biological targets |
C-5 | Thio substituents | Increased potency in certain enzyme inhibition assays |
C-6 | Arylmethyl groups | Improved binding to hydrophobic pockets in target proteins |
Biological Significance and Applications
Medicinal Chemistry Applications
The pyrrolo[3,4-d]pyrimidine scaffold has drawn interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of DNA and RNA. This similarity allows derivatives to potentially interact with various biological targets involved in nucleotide metabolism and signaling pathways.
Comparative Anticancer Activity
The following table summarizes the growth inhibition data for a related pyrido[3,4-d]pyrimidine compound (34h) against various cell lines:
Cell Line | Origin | GI₅₀ (μM) |
---|---|---|
SW620 | Colon | 0.065 |
CAL27 | Head and neck | 0.23 |
CAL51 | Breast | 0.068 |
Miapaca-2 | Pancreatic | 0.25 |
RMG1 | Ovarian | 0.110 |
PNT2 | Prostate (non-transformed) | 3.95 |
This data demonstrates the selectivity of these compounds for cancer cells over non-transformed cell lines, as evidenced by the significantly higher GI₅₀ value for PNT2 cells .
Synthesis and Chemical Properties
General Synthetic Approaches
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves:
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Formation of the pyrrole ring
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Construction of the pyrimidine ring through cyclization reactions
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Subsequent functionalization of the fused ring system
Physical and Chemical Properties
Based on the derivative described in search result , typical properties of pyrrolo[3,4-d]pyrimidine compounds include:
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Molecular weights ranging from approximately 150-500 g/mol depending on substitution
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Multiple hydrogen bond donors and acceptors
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Moderate to high lipophilicity, influenced by specific substituents
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Stability under standard laboratory conditions
Pharmacokinetic Properties
Species | t₁/₂ (h) | Cl (mL/min/kg) | Cₘₐₓ po (nmol/L) | AUC po (nmol·h/L) | PPB (%) | Vₛₛ (L/kg) | F (%) |
---|---|---|---|---|---|---|---|
Mouse | 8.2 | 28 | 770 | 4800 | 99.98 | 14.7 | 68 |
Rat | 2.5 | 24 | 560 | 9300 | 99.97 | 4.64 | 100 |
This data suggests that related heterocyclic systems can achieve good bioavailability and appropriate half-lives for potential therapeutic applications .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on related heterocyclic systems have yielded important insights that might be applicable to pyrrolo[3,4-d]pyrimidine derivatives:
Key Findings from Related Compounds
Studies on pyrazolo[3,4-d]pyrimidines have indicated that:
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The substituent at C-4 significantly affects anticancer activity
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Halogenation of aromatic substituents can enhance binding affinity to target enzymes
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Introduction of solubilizing groups improves pharmacokinetic properties while maintaining biological activity
Targeted Enzyme Systems
Research on related compounds has focused on several important enzyme systems:
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Src kinase inhibition
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Mammalian target of rapamycin (mTOR) inhibition
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Modulation of reactive oxygen species (ROS) generation
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